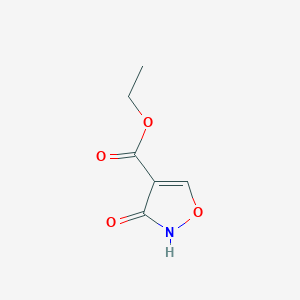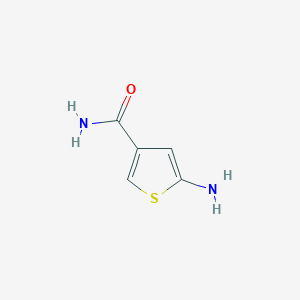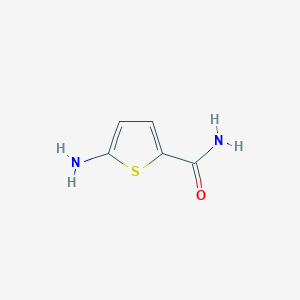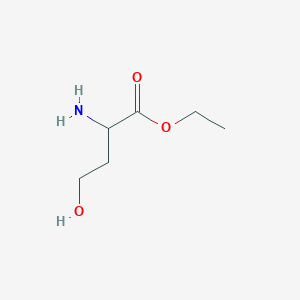![molecular formula C24H26BrO2P B3193860 Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide CAS No. 76235-79-5](/img/structure/B3193860.png)
Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide
描述
Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide is a chemical compound with the molecular formula C24H26BrO2P. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its applications in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
作用机制
Mode of Action
It has been used as a reactant in the synthesis of various compounds . It is also known to be used in the preparation of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione .
Biochemical Pathways
Given its use in the synthesis of various compounds, it is likely that it plays a role in several biochemical reactions .
Pharmacokinetics
It is known to be soluble in water at 20°c , which could potentially impact its bioavailability.
Result of Action
Its use in the preparation of a ratiometric fluorescent probe suggests that it may have potential applications in biochemical research .
Action Environment
It is known to be hygroscopic , suggesting that humidity could potentially affect its stability.
生化分析
Biochemical Properties
DTXSID70824492 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of DTXSID70824492 on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of DTXSID70824492.
Molecular Mechanism
At the molecular level, DTXSID70824492 exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of DTXSID70824492 can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of DTXSID70824492 can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
DTXSID70824492 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
DTXSID70824492 is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of DTXSID70824492 and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the reaction of triphenylphosphine with 1,3-dioxolane-2-propyl bromide under controlled conditions to yield the desired phosphonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
化学反应分析
Types of Reactions: Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding alcohols, while reactions with amines can produce amine derivatives .
科学研究应用
Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide has several applications in scientific research:
相似化合物的比较
Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide can be compared with other similar phosphonium salts:
Methyltriphenylphosphonium bromide: This compound is used in similar Wittig reactions but lacks the 1,3-dioxolane moiety, making it less versatile in certain applications.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound is closely related and shares many applications but differs in the positioning of the dioxolane moiety.
The uniqueness of this compound lies in its ability to introduce a 1,3-dioxolane moiety into organic molecules, which can be crucial for specific synthetic applications .
属性
IUPAC Name |
3-(1,3-dioxolan-2-yl)propyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-10-17-24-25-18-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYGOIRITCFFGT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70824492 | |
| Record name | [3-(1,3-Dioxolan-2-yl)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70824492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76235-79-5 | |
| Record name | [3-(1,3-Dioxolan-2-yl)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70824492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate](/img/structure/B3193779.png)

![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3193804.png)



![Acetonitrile, [(trifluoromethyl)sulfonyl]-](/img/structure/B3193834.png)



![6-Bromo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B3193877.png)



